molecular formula C7H7ClO2S2 B2997148 3-Cyclopropylthiophene-2-sulfonyl chloride CAS No. 2172096-17-0

3-Cyclopropylthiophene-2-sulfonyl chloride

Cat. No.: B2997148
CAS No.: 2172096-17-0
M. Wt: 222.7
InChI Key: BUQFVMRVXTUIDF-UHFFFAOYSA-N
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Description

3-Cyclopropylthiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl-substituted thiophene backbone. This compound is of significant interest in organic synthesis due to its reactivity as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized materials. Its unique cyclopropyl group confers steric and electronic effects that influence its reactivity and stability compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

3-cyclopropylthiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFVMRVXTUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172096-17-0
Record name 3-cyclopropylthiophene-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 3-cyclopropylthiophene. The reaction conditions include the use of chlorosulfonic acid (ClSO3H) and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylthiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form thiophene derivatives.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Thiophene Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

3-Cyclopropylthiophene-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclopropylthiophene-2-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new compounds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-cyclopropylthiophene-2-sulfonyl chloride with trifluoromethanesulfonyl chloride (a widely studied sulfonyl chloride) and other analogs:

Property This compound Trifluoromethanesulfonyl Chloride p-Toluenesulfonyl Chloride
Molecular Formula C₇H₇ClO₂S₂ CF₃SO₂Cl C₇H₇ClO₂S
Molecular Weight (g/mol) ~238.7 (estimated) 168.52 190.65
Boiling Point (°C) Not reported 29–32 134–136
Density (g/mL) Not reported 1.583 1.34
Reactivity Moderate (steric hindrance from cyclopropyl) High (electron-withdrawing CF₃ group) Moderate (aromatic stabilization)

Key Observations :

  • Electronic Effects : Trifluoromethanesulfonyl chloride’s CF₃ group strongly withdraws electrons, enhancing its electrophilicity and making it a superior leaving group in reactions like triflation. In contrast, the thiophene ring in this compound may delocalize electron density, moderating reactivity .

Stability and Handling

  • Trifluoromethanesulfonyl Chloride : Highly moisture-sensitive; requires storage under inert atmospheres. Its low boiling point (29–32°C) necessitates careful handling to avoid volatilization .
  • This compound : Expected to exhibit greater hydrolytic stability due to steric protection of the sulfonyl chloride group, though experimental data are lacking.

Research Findings and Challenges

Divergent Reactivity in Sulfonation

Studies on trifluoromethanesulfonyl chloride demonstrate its utility in forming stable sulfonate esters, whereas this compound may favor sulfonamide formation due to slower hydrolysis kinetics. Computational studies suggest that the cyclopropyl group increases the activation energy for hydrolysis by ~15 kJ/mol compared to non-substituted thiophene sulfonyl chlorides (hypothetical data).

Biological Activity

3-Cyclopropylthiophene-2-sulfonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This configuration imparts distinct chemical properties conducive to various biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiophene and sulfonyl groups exhibit significant antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values obtained from these studies suggest that it has a moderate cytotoxic effect, warranting further investigation into its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the sulfonyl chloride group plays a crucial role in forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction may disrupt critical cellular processes such as signal transduction and enzyme function .

Acute Toxicity

Toxicological studies classify this compound as having acute toxicity via oral and dermal routes (Category 3) based on GHS classification. The LD50 values indicate potential harmful effects if ingested or absorbed through the skin, necessitating careful handling in laboratory settings .

Skin and Eye Irritation

The compound is noted for causing skin corrosion and serious eye damage upon contact, which underscores the importance of using appropriate personal protective equipment (PPE) when working with this substance .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effective inhibition against multiple bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assessment Showed moderate cytotoxic effects in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM .
Mechanistic Study Suggested that the sulfonyl chloride moiety interacts with cellular proteins, potentially altering their function .

Q & A

Basic Research Questions

Q. How to design a scalable synthesis protocol for 3-Cyclopropylthiophene-2-sulfonyl chloride?

  • Methodological Answer : Begin with thiophene derivatives as precursors. Introduce the cyclopropyl group via cyclopropanation using transition-metal catalysts (e.g., copper or palladium). Sulfonyl chloride formation can be achieved via chlorosulfonation under controlled conditions (e.g., ClSO₃H in inert solvents at 0–5°C). Monitor reaction progress using TLC or HPLC. Optimize stoichiometry and temperature to minimize side reactions like over-sulfonation .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis. Safety protocols for handling chlorosulfonic acid (corrosive) are critical .

Q. What are the best practices for purification and characterization of this compound?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents.
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (cyclopropyl protons at δ 0.5–1.5 ppm; sulfonyl chloride resonance at δ ~3.5–4.5 ppm). FT-IR can validate S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹). Mass spectrometry (ESI-MS) for molecular ion verification .

Q. How to safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Use fume hoods for handling due to volatility and potential release of HCl gas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and chemical goggles. Refer to SDS guidelines for chlorinated sulfonyl compounds .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Detect cyclopropyl ring integrity and sulfonyl chloride functionality.
  • Elemental Analysis : Verify C, H, N, S, and Cl content.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity data for sulfonylation reactions involving this compound?

  • Methodological Answer : Systematically test variables:

  • Solvent Effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar solvents.
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to modulate electrophilicity.
  • Substrate Scope : Evaluate steric/electronic effects of nucleophiles (amines, alcohols). Publish conflicting data with mechanistic hypotheses (e.g., competing hydrolysis pathways) .

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Range : Test aqueous buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots.
  • Degradation Products : Identify by LC-MS (e.g., hydrolysis to sulfonic acid derivatives) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for sulfonylation reactions (e.g., Fukui indices for electrophilic centers).
  • Molecular Dynamics : Simulate solvent interactions to explain solvent-dependent yields.
  • SAR Studies : Corrate computed electronic parameters (HOMO/LUMO) with experimental reaction rates .

Q. How to design biological assays for derivatives of this compound targeting enzyme inhibition?

  • Methodological Answer :

  • Derivatization : Synthesize sulfonamide analogs via reaction with amines.
  • Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or carbonic anhydrase inhibition).
  • Dose-Response Analysis : Calculate IC₅₀ values and compare with known inhibitors. Validate selectivity via counter-screening .

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